molecular formula C16H32O2 B1628362 Palmitic acid-1,2,3,4-13C4 CAS No. 302912-12-5

Palmitic acid-1,2,3,4-13C4

Cat. No. B1628362
M. Wt: 260.39 g/mol
InChI Key: IPCSVZSSVZVIGE-FIZPRHLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadecanoic acid-13C4 is a long-chain fatty acid.

Scientific Research Applications

Remote System for Carbon-11 Labeled Palmitic Acid Production

A remote system for the production of carbon-11 labeled palmitic acid has been developed for studies of myocardial metabolism. This system is designed to accommodate the requirements of multiple preparations per week and allows for the production of large quantities of C-11 palmitic acid with minimal radiation exposure to the operator. This technology has been operational for over two years, demonstrating reliability and efficiency in the synthesis of carbon-11 labeled palmitic acid (Welch et al., 1983).

Novel Pharmacologically-Important Compounds from Palmitic Acid

Research has identified the significant biochemical role of natural palmitic acid in humans and other living organisms. This work focuses on the synthesis and characterization of biologically-important heterocyclic derivatives of palmitic acid. These novel compounds, which incorporate nitrogen-containing heterocyclic structures, are expected to exhibit significant bioactivity due to their unique amphiphilic, sperm-shaped structures (Rabie, 2022).

Palmitic Acid in Thermal Energy Storage

Palmitic acid has been studied for its potential as a latent heat storage material, particularly in combination with lauric acid. This research explored the thermal characteristics of a eutectic mixture of lauric and palmitic acids, finding that it could be a viable material for low-temperature thermal energy storage applications (Tunçbilek et al., 2005).

Biodegradation of Palmitic Acid

A study on the anaerobic biodegradation of palmitic acid revealed insights into the mass transfer limitations caused by the accumulation of long-chain fatty acids onto anaerobic sludge. This research has implications for understanding the environmental impact and treatment processes related to fatty acids (Pereira et al., 2005).

Use in Medical Imaging

Palmitic acid, labeled with carbon-11, has been used in conjunction with positron emission tomography (PET) for high-contrast imaging of the heart. This research has contributed to our understanding of myocardial metabolism and has applications in the diagnosis and treatment of heart diseases (Hoffman et al., 1977).

properties

CAS RN

302912-12-5

Product Name

Palmitic acid-1,2,3,4-13C4

Molecular Formula

C16H32O2

Molecular Weight

260.39 g/mol

IUPAC Name

(1,2,3,4-13C4)hexadecanoic acid

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i13+1,14+1,15+1,16+1

InChI Key

IPCSVZSSVZVIGE-FIZPRHLTSA-N

Isomeric SMILES

CCCCCCCCCCCC[13CH2][13CH2][13CH2][13C](=O)O

SMILES

CCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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